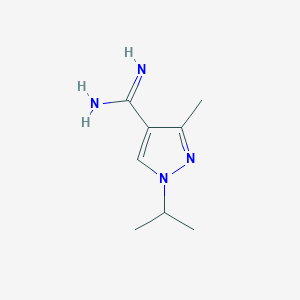

3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carboximidamide

Description

3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carboximidamide is a pyrazole-derived compound characterized by a carboximidamide functional group at the 4-position of the heterocyclic ring. Its structure includes a methyl group at the 3-position and an isopropyl (propan-2-yl) substituent at the 1-position. This compound is of interest in medicinal chemistry due to the pyrazole scaffold’s prevalence in bioactive molecules, particularly as kinase inhibitors or ligands for receptor modulation.

Properties

Molecular Formula |

C8H14N4 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-methyl-1-propan-2-ylpyrazole-4-carboximidamide |

InChI |

InChI=1S/C8H14N4/c1-5(2)12-4-7(8(9)10)6(3)11-12/h4-5H,1-3H3,(H3,9,10) |

InChI Key |

LWYXPOFZWRMIRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1C(=N)N)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carboximidamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-methyl-1-(propan-2-yl)-1H-pyrazole, the carboximidamide group can be introduced through a series of reactions involving nitration, reduction, and subsequent amidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired chemical transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.

Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carboximidamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s closest analogs include pyrazole carboxamides and pyridine/pyrrole derivatives. Key differences lie in substituents and functional groups, which modulate electronic properties and intermolecular interactions:

Key Observations :

- This could improve target binding but reduce metabolic stability .

Physicochemical Properties

Data from NMR and mass spectrometry () highlight substituent-driven variations in electronic environments:

*Predicted using analogous pyrazole derivatives.

Analysis :

- The trifluoromethyl group in Compound 41 significantly increases lipophilicity, favoring membrane permeability but risking solubility issues. The target compound’s carboximidamide may offset this via polar interactions .

Biological Activity

3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carboximidamide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Antimicrobial Activity

Pyrazole derivatives, including 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carboximidamide, have demonstrated significant antimicrobial properties. Research indicates that pyrazoline derivatives exhibit activity against a range of pathogens, including bacteria and fungi. For instance, certain pyrazole compounds have shown high affinity for CB1 receptors with IC50 values as low as 14.1 nM, suggesting potential applications in modulating cannabinoid pathways .

Antineoplastic Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. A notable study reported that certain analogs of pyrazoline exhibited selective cytotoxicity against leukemia cell lines with GI50 values around 2.23 μM . This selectivity indicates a promising avenue for developing targeted cancer therapies.

The biological activity of 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carboximidamide can be attributed to its ability to interfere with specific cellular pathways. Research on similar pyrazole compounds suggests that they may act as inhibitors of P-glycoprotein, which is involved in multidrug resistance in cancer cells . Additionally, studies have highlighted the role of pyrazoles in modulating inflammatory responses by inhibiting cyclooxygenase (COX) enzymes, thereby reducing inflammation-related signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Variations in substituents on the pyrazole ring can significantly influence biological activity. For example, modifications at the C-3 and C-5 positions have been shown to enhance anti-inflammatory and anticancer activities .

| Substituent Position | Effect on Activity |

|---|---|

| C-3 | Increased anti-inflammatory activity |

| C-5 | Enhanced cytotoxicity against cancer |

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:

- Anticancer Efficacy : A study evaluated a series of pyrazoline derivatives for their anticancer properties and found that some compounds exhibited significant cytotoxicity against leukemia cells while sparing normal cells .

- Anti-inflammatory Properties : Another research highlighted the anti-inflammatory effects of pyrazole compounds by demonstrating their ability to inhibit COX enzymes, leading to reduced prostaglandin synthesis .

- Neuroprotective Effects : Research has also explored the neuroprotective potential of pyrazoles in models of neurodegenerative diseases like ALS, where specific pyrazolones were found to inhibit protein aggregation associated with disease pathology .

Q & A

Q. What are the optimized synthetic routes for 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboximidamide, and how do reaction conditions influence yield?

Methodological Answer: Two primary methods are documented for synthesizing pyrazole-4-carboximidamide derivatives:

- Method A : Involves condensation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with hydroxylamine, followed by purification via ethanol/water recrystallization. Reaction progress is monitored by TLC, and yields vary based on substituent electronic effects (e.g., electron-withdrawing groups like -NO₂ increase reaction rates) .

- Method B : Utilizes t-butyl nitrite in THF under reflux, with subsequent solvent evaporation and recrystallization. This method is sensitive to moisture, requiring anhydrous conditions to prevent side reactions .

Q. Key Factors for Optimization :

- Temperature : Reflux conditions (e.g., 50–80°C) improve cyclization efficiency.

- Solvent Choice : Ethanol/water mixtures enhance crystallization purity.

- Substituent Effects : Aryl groups with electron-deficient rings (e.g., 4-nitrophenyl) yield higher purity products (up to 88%) compared to electron-rich substituents (e.g., 4-methoxyphenyl, 35% yield) .

Q. Table 1: Representative Yields and Melting Points

| Substituent (R) | Yield (%) | Melting Point (°C) |

|---|---|---|

| 4-NO₂ | 88 | 195–197 |

| 4-Br | 75 | 182–184 |

| H | 65 | 168–170 |

| 4-OCH₃ | 35 | 155–157 |

Q. Which spectroscopic techniques are most effective for characterizing 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboximidamide?

Methodological Answer: A multi-technique approach is critical:

- ¹H/¹³C NMR : Confirms regiochemistry and substituent orientation. For example, the imidamide NH₂ protons resonate as singlets near δ 11.5–11.6 ppm in DMSO-d₆, while pyrazole ring protons appear at δ 7.5–8.6 ppm .

- IR Spectroscopy : Detects key functional groups (e.g., C≡N stretch at ~2230 cm⁻¹, NH₂ bends at ~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z 238.0961 for C₁₂H₁₀N₆) and fragmentation patterns .

Data Contradiction Analysis : Discrepancies in melting points or spectral data between batches may arise from residual solvents (e.g., THF) or incomplete crystallization. Repetitive recrystallization in ethanol/water (3:1 v/v) resolves most purity issues .

Q. How can purification strategies mitigate byproduct formation during synthesis?

Methodological Answer: Common byproducts include unreacted carbonitriles and hydroxylamine adducts. Strategies include:

- Dry Loading Chromatography : Celite-assisted purification (as in ) minimizes polar impurities, achieving >95% purity .

- Gradient Elution : Flash chromatography with cyclohexane/ethyl acetate (0–25% EA) effectively separates carboximidamides from nitrile precursors .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboximidamide derivatives?

Methodological Answer:

- Substituent Engineering : Introducing boronate esters (e.g., tetramethyl dioxaborolane) at the pyrazole 4-position improves solubility for in vitro assays (see for synthetic protocols) .

- Hybrid Scaffolds : Coupling with triazole or morpholine moieties () enhances antimicrobial or antiparasitic activity. For example, triazenylpyrazole hybrids show promise in Leishmania models, though cytotoxicity must be assessed via MTT assays .

Q. Table 2: Bioactivity Design Considerations

| Modification Site | Functional Group | Potential Bioactivity |

|---|---|---|

| Pyrazole 1-position | Isopropyl | Increased lipophilicity (logP optimization) |

| Pyrazole 4-position | Boronate ester | Suzuki-Miyaura cross-coupling compatibility |

| Imidamide moiety | Cyano substitution | Enhanced enzyme inhibition (e.g., kinases) |

Q. How should researchers address contradictions in spectral data or yields across synthetic protocols?

Methodological Answer:

- Root-Cause Analysis : Compare reaction conditions (e.g., ’s Method A vs. B). For instance, Method B’s use of t-butyl nitrite may generate nitroso intermediates that alter regioselectivity.

- Control Experiments : Replicate reactions under inert atmospheres (N₂/Ar) to exclude oxidation artifacts.

- Computational Validation : DFT calculations (e.g., Gaussian 16) predict NMR chemical shifts to resolve ambiguities in peak assignments .

Q. What advanced techniques are recommended for studying stability and degradation pathways?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, UV light) and monitor degradation via LC-MS. For example, acidic conditions may hydrolyze the imidamide group to carboxylic acids .

- X-ray Crystallography : Resolves crystal packing effects that influence thermal stability (e.g., mp variations in ’s Table 1) .

Q. How can computational modeling guide the design of 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboximidamide analogs?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to predict binding affinities for target proteins (e.g., Leishmania cysteine proteases).

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize synthetic targets .

Q. What strategies identify and characterize synthetic byproducts?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.